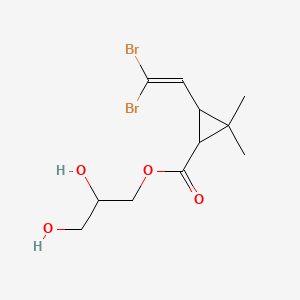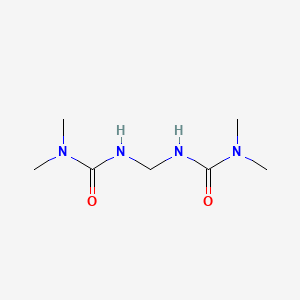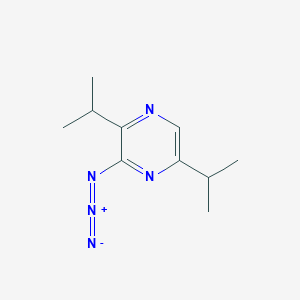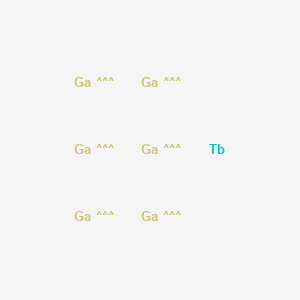
(2S)-2-Methyldecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyldecan-1-OL is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decane chain, with a methyl group (-CH3) substituent on the same carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2S) configuration indicates the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyldecan-1-OL can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of 2-methyl-2-decanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another approach is the Grignard reaction, where 2-methyl-1-decanone reacts with a Grignard reagent like methylmagnesium bromide (CH3MgBr) followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. Catalytic hydrogenation is also employed, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products:
Oxidation: 2-methyl-2-decanone, 2-methyl-decanoic acid.
Reduction: Decane.
Substitution: 2-methyl-1-decanol derivatives with various substituents.
Applications De Recherche Scientifique
(2S)-2-Methyldecan-1-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-Methyldecan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function.
Pathways: It can modulate enzymatic activities and interact with cell membranes, affecting cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
(2R)-2-Methyldecan-1-OL: The enantiomer of (2S)-2-Methyldecan-1-OL with a different spatial arrangement.
2-Decanol: A similar compound without the methyl substituent.
2-Methyl-1-decanol: A positional isomer with the hydroxyl group on the first carbon.
Uniqueness:
Chirality: The (2S) configuration imparts unique stereochemical properties, making it valuable in enantioselective synthesis.
Functional Group Position: The specific placement of the hydroxyl and methyl groups influences its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
79847-79-3 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
(2S)-2-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |
Clé InChI |
JZEUFFFBEMAJHS-NSHDSACASA-N |
SMILES isomérique |
CCCCCCCC[C@H](C)CO |
SMILES canonique |
CCCCCCCCC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)

![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)



![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)





